5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one
Beschreibung
The compound 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one (CAS: 1803609-58-6) is a brominated dihydropyrimidinone derivative featuring a 1,2,4-oxadiazole substituent. Its structure comprises:
- A 3,4-dihydropyrimidin-4-one core with a bromine atom at position 5 and a methyl group at position 2.
- A 1,2,4-oxadiazole ring substituted with an ethyl group at position 5, linked to the pyrimidinone core via a methylene bridge.
This compound is part of a broader class of heterocyclic molecules with applications in medicinal chemistry and agrochemical research. The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity in drug candidates .
Eigenschaften
IUPAC Name |
5-bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-6(2)12-4-7(11)10(15)16/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETAJPCLCCGKOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2C(=NC=C(C2=O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Biologische Aktivität
5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₀H₁₁BrN₄O₂
- Molecular Weight : 299.12 g/mol
- CAS Number : 1502433-71-7
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrN₄O₂ |
| Molecular Weight | 299.12 g/mol |
| CAS Number | 1502433-71-7 |
Synthesis
The synthesis of this compound typically involves multi-component reactions (MCRs) that allow for the efficient formation of complex structures. The Biginelli reaction is often employed for synthesizing dihydropyrimidinones, where aldehydes, urea or thiourea, and β-keto esters are reacted under acidic conditions.
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidinones exhibit notable antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated significant activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Anticancer Properties
Dihydropyrimidinone derivatives have shown promising anticancer activities. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study reported that certain derivatives led to a decrease in cancer stem cell populations in breast cancer models . The mechanism is believed to involve the inhibition of microtubule formation, affecting mitosis in tumor cells .
Anti-inflammatory and Analgesic Effects
Another area of interest is the anti-inflammatory potential of this compound. Research has indicated that similar dihydropyrimidines possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers in various models . This suggests potential applications in treating inflammatory diseases.
Case Studies
-
Antimicrobial Efficacy :
- A comparative study evaluated the antimicrobial activity of several dihydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that the inclusion of bromine and oxadiazole moieties enhanced the antibacterial efficacy significantly.
- Anticancer Screening :
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Many dihydropyrimidinones inhibit key enzymes involved in DNA replication and repair.
- Cell Cycle Arrest : Induction of cell cycle arrest at various checkpoints leads to reduced proliferation rates in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in treated cancer cells.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit antimicrobial properties. The incorporation of the 5-bromo and 1,2,4-oxadiazole groups in this compound suggests potential efficacy against a variety of bacterial strains. Studies have shown that oxadiazoles can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them promising candidates for developing new antibiotics.
Anticancer Properties
The dihydropyrimidinone structure is known for its biological activity, particularly in anticancer research. Compounds similar to 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one have been studied for their ability to induce apoptosis in cancer cells. The presence of the bromo and oxadiazole substituents may enhance this effect by increasing the compound's interaction with DNA or other cellular targets.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrimidine derivatives. The unique combination of functional groups in this compound may provide protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation within neural tissues.
Material Science
Organic Electronics
The compound's electronic properties make it a candidate for applications in organic electronics. Its ability to participate in charge transfer processes can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The bromine atom can enhance the solubility and stability of the compound in various solvents used during device fabrication.
Polymer Chemistry
Incorporating this compound into polymer matrices may lead to materials with enhanced thermal stability and mechanical properties. Research indicates that oxadiazole-containing polymers exhibit improved thermal resistance and can be utilized in high-performance applications such as aerospace and automotive industries.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study on Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria | Development of new antibiotics |
| Investigation of Anticancer Properties | Induced apoptosis in various cancer cell lines | Potential anticancer drug development |
| Research on Organic Electronics | Enhanced charge mobility observed | Use in OLEDs and OPVs |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The ethyl group on the oxadiazole ring distinguishes this compound from analogs with methyl or alternative substituents. Key comparisons include:
Key Findings :
- Ethyl vs.
- Positional Isomerism : The ethyl group at position 5 (target compound) vs. position 3 () alters steric and electronic profiles, impacting interactions with biological targets.
Core Modifications: Dihydropyrimidinone vs. Pyrimidine Derivatives
Comparisons with pyrimidine-based analogs highlight the role of the dihydro core:
Key Findings :
- The dihydro core in the target compound may confer unique binding modes in enzyme inhibition compared to fully aromatic pyrimidines.
Oxadiazole Isosteres in Pharmaceuticals
The 1,2,4-oxadiazole moiety is prevalent in drugs like Azilsartan Medoxomil (antihypertensive), where it acts as a bioisostere for carboxylate groups . The ethyl-substituted oxadiazole in the target compound may offer superior metabolic stability over methyl analogs, as seen in kinase inhibitors .
Physicochemical and Pharmacological Implications
- Solubility : The ethyl group likely reduces aqueous solubility compared to methyl analogs, necessitating formulation adjustments.
- Synthetic Accessibility : Similar compounds are synthesized via cyclocondensation or nucleophilic substitution (e.g., bromine introduction via electrophilic agents) .
Vorbereitungsmethoden
Synthesis of 1,2,4-Oxadiazole Derivative
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. A preferred method involves:
- Reaction of N-hydroxy amidines with acid derivatives under acidic or Lewis acid catalysis.
- For example, N-hydroxy-4-nitrobenzamidine reacted with triethyl orthoformate in the presence of boron trifluoride etherate yields 3-(4-nitrophenyl)-1,2,4-oxadiazole intermediates, which can be further functionalized.
The reaction conditions are generally mild, carried out in solvents such as tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature, with reaction times of several hours.
Formation of 3-(5-ethyl-1,2,4-oxadiazol-3-yl)methyl Substituent
The ethyl substitution on the oxadiazole ring is introduced by selecting appropriate alkylated amidoxime precursors or by alkylation post-cyclization. The methyl linkage connecting the oxadiazole to the dihydropyrimidinone is typically introduced via a formaldehyde or paraformaldehyde-mediated methylene bridge formation.
Construction of the Dihydropyrimidinone Core
The dihydropyrimidinone ring system is commonly synthesized via Biginelli-type condensation reactions involving:
- An aldehyde (or formaldehyde derivative),
- A β-ketoester or equivalent,
- Urea or thiourea derivatives.
In this context, the 2-methyl substitution is introduced through the choice of the β-ketoester component.
Coupling and Bromination
After assembling the dihydropyrimidinone and oxadiazole moieties, the coupling is achieved through nucleophilic substitution or Mannich-type reactions, often in a one-pot or sequential manner.
- The bromination at the 5-position of the dihydropyrimidinone ring is performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- The reaction is controlled to avoid over-bromination and is typically carried out at low temperatures (0°C to room temperature) in solvents like dichloromethane or chloroform.
Optimized Reaction Conditions and Solvent Systems
The preparation process benefits from the use of polar protic solvents such as methanol, ethanol, or 2,2,2-trifluoroethanol, which facilitate the Ugi-type multi-component reactions and cyclizations. The temperature range is usually maintained between room temperature and 50°C to balance reaction rate and selectivity.
Representative Preparation Procedure (Based on Patent WO2020038812A1)
| Step | Reagents & Conditions | Outcome | Yield (%) |
|---|---|---|---|
| 1 | N-hydroxy amidine + triethyl orthoformate + BF3·OEt2 in THF, 0°C to RT, 3 h | Formation of 1,2,4-oxadiazole intermediate | 55% |
| 2 | 1,2,4-oxadiazole intermediate + paraformaldehyde + dihydropyrimidinone precursor in MeOH, RT, 24-72 h | Coupling via methylene bridge | Not specified |
| 3 | Bromination with NBS in DCM, 0°C to RT | 5-Bromo substitution on dihydropyrimidinone ring | Not specified |
Analytical and Purification Techniques
- The crude products are typically purified by silica gel column chromatography using dichloromethane or mixtures of dichloromethane and methanol.
- Characterization is confirmed by ^1H NMR spectroscopy, showing characteristic signals for the oxadiazole protons (e.g., singlets around δ 5.8 ppm for methylene linkers) and the dihydropyrimidinone ring protons.
- Additional purification steps include washing with brine and drying over magnesium sulfate.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Range/Condition | Notes |
|---|---|---|
| Solvent | Methanol, Ethanol, 2,2,2-Trifluoroethanol | Polar protic solvents preferred |
| Temperature | 20-25°C (room temperature) | Mild conditions to avoid side reactions |
| Reaction Time | 24-72 hours | Longer times favor complete conversion |
| Brominating Agent | N-Bromosuccinimide (NBS) | Controlled bromination |
| Purification | Silica gel chromatography | High purity required for biological testing |
Research Findings and Considerations
- The one-pot multi-component Ugi reaction approach facilitates efficient synthesis of complex molecules like this compound, reducing the number of purification steps and improving overall yield.
- The use of paraformaldehyde as a methylene source is advantageous due to its solid state and controlled release of formaldehyde.
- Solvent choice critically influences reaction rates and product purity; methanol is often the solvent of choice due to its polarity and ability to dissolve all reactants.
- Temperature control is essential to maintain selectivity, especially during bromination.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromo-3-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-3,4-dihydropyrimidin-4-one, and how can reaction yields be improved?
- Methodological Answer :
- Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives under inert atmospheres (argon/nitrogen). Microwave-assisted heating (140°C, 2–5 minutes) can enhance reaction efficiency .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) improves yield and purity. For example, yields exceeding 85% were achieved for analogous dihydropyrimidines using similar protocols .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : Analyze proton environments (e.g., δ 2.27 ppm for CH3 groups, δ 5.39 ppm for dihydropyrimidine CH protons) .
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages (e.g., C: 45.77% calculated vs. 45.73% observed) .
- Melting Point Determination : Report ranges (e.g., 215–217°C) to confirm consistency with literature .
Advanced Research Questions
Q. How can regioselectivity in functionalizing the oxadiazole and dihydropyrimidine moieties be systematically evaluated?
- Methodological Answer :
- Use X-ray crystallography to resolve spatial arrangements (e.g., Acta Crystallographica Section E protocols for brominated heterocycles) .
- Employ computational modeling (DFT with B3LYP hybrid functionals) to predict reactive sites. Becke’s exchange-correlation functional (average deviation <2.4 kcal/mol for thermochemistry) ensures accuracy in electronic structure analysis .
Q. What computational strategies are recommended for predicting the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., antimicrobial enzymes).
- ADMET Prediction : Apply QSAR models to assess bioavailability, toxicity, and metabolic stability. Link results to environmental fate studies (e.g., Project INCHEMBIOL frameworks for abiotic/biotic transformations) .
Q. How to design experiments assessing the compound’s environmental persistence and ecotoxicological impact?
- Methodological Answer :
- Split-Split Plot Design : Assign treatments to hierarchical plots (e.g., trellis systems for abiotic factors, rootstocks for biotic interactions) with four replicates to ensure statistical robustness .
- Degradation Studies : Monitor hydrolysis/photolysis rates under controlled pH (ammonium acetate buffer, pH 6.5) and UV exposure .
Q. What methodologies are effective for evaluating antimicrobial activity against resistant strains?
- Methodological Answer :
- MIC Assays : Test against Gram-positive/negative bacteria using broth microdilution (e.g., 96-well plates, 24–48 h incubation).
- Synergy Studies : Combine with commercial antibiotics (e.g., β-lactams) and quantify fractional inhibitory concentration (FIC) indices. Reference protocols from oxadiazole-thiazolidinedione hybrids with reported IC50 values .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
